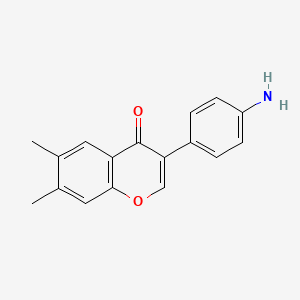

3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-aminophenyl)-6,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-7-14-16(8-11(10)2)20-9-15(17(14)19)12-3-5-13(18)6-4-12/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOBHXQBMDODGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Procedure

- Synthesis of 3-Formyl-6,7-dimethyl-4H-chromen-4-one :

The chromenone core is prepared via cyclization of 5,6-dimethylresorcinol with ethyl acetoacetate in the presence of sulfuric acid, followed by formylation using Vilsmeier-Haack reagent (POCl₃ and DMF). - Condensation with 4-Aminophenylacetonitrile :

A mixture of 3-formyl-6,7-dimethyl-4H-chromen-4-one (1.0 mmol), 4-aminophenylacetonitrile (1.2 mmol), and piperidine (20 mol%) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is purified via column chromatography (ethyl acetate/hexane, 3:7).

Key Parameters

- Yield : ~75–80% (based on analogous reactions).

- Catalyst : Piperidine facilitates enolate formation and condensation.

- Solvent : Ethanol ensures solubility and mild reaction conditions.

This method is advantageous for its regioselectivity but requires pre-functionalized intermediates.

Multicomponent One-Pot Synthesis

Multicomponent reactions (MCRs) streamline synthesis by combining three or more reactants in a single step. A one-pot strategy for the target compound utilizes 4-nitrobenzaldehyde, dimedone, and 5,6-dimethylresorcinol, followed by nitro-group reduction.

Reaction Procedure

- Formation of 3-(4-Nitrophenyl)-6,7-dimethyl-4H-chromen-4-one :

4-Nitrobenzaldehyde (1.2 mmol), dimedone (1.0 mmol), and 5,6-dimethylresorcinol (1.0 mmol) are combined with MeOTf (20 mol%) in nitromethane at 60°C for 12 hours. The crude product is purified via silica gel chromatography. - Reduction to 4-Aminophenyl Derivative :

The nitro intermediate is hydrogenated using 10% Pd/C in methanol under H₂ (1 atm) for 4 hours, yielding the final amine.

Key Parameters

- Yield : ~70% (post-reduction).

- Catalyst : MeOTf enhances electrophilicity of the aldehyde.

- Solvent : Nitromethane stabilizes cationic intermediates.

This route minimizes purification steps but necessitates careful control over reduction conditions.

Suzuki Coupling Method

Transition-metal-catalyzed cross-coupling offers precision in introducing aryl groups. For the target compound, Suzuki coupling between 3-bromo-6,7-dimethyl-4H-chromen-4-one and 4-aminophenylboronic acid is employed.

Reaction Procedure

- Preparation of 3-Bromo-6,7-dimethyl-4H-chromen-4-one :

Bromination of 6,7-dimethyl-4H-chromen-4-one using N-bromosuccinimide (NBS) in CCl₄ under UV light. - Coupling with 4-Aminophenylboronic Acid :

A mixture of 3-bromo-6,7-dimethyl-4H-chromen-4-one (1.0 mmol), 4-aminophenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in DMF/H₂O (4:1) is heated at 80°C for 12 hours. Purification via recrystallization (ethanol) affords the product.

Key Parameters

- Yield : ~65–70%.

- Catalyst : Pd(PPh₃)₄ enables efficient C-C bond formation.

- Solvent : DMF/H₂O biphasic system enhances reactivity.

This method is highly selective but requires halogenated precursors.

Green Catalytic Synthesis Using NS-Doped GOQDs

Recent advances emphasize sustainable catalysis. NS-doped graphene oxide quantum dots (GOQDs) catalyze the three-component synthesis of 2-amino-4H-chromenes, adaptable for the target compound by modifying reactants.

Reaction Procedure

- Synthesis of NS-Doped GOQDs :

Citric acid (2.0 g) and thiourea (1.0 g) are condensed at 185°C for 3 hours, yielding NS-doped GOQDs. - Chromenone Formation :

4-Aminobenzaldehyde (1.0 mmol), 5,6-dimethylresorcinol (1.0 mmol), and malononitrile (1.2 mmol) are combined with NS-doped GOQDs (30 mg) in ethanol at 80°C for 2 hours. The product is filtered and washed with cold ethanol.

Key Parameters

- Yield : ~85–90%.

- Catalyst : NS-doped GOQDs provide acidic and basic sites for activation.

- Solvent : Ethanol aligns with green chemistry principles.

This eco-friendly method achieves high yields but may require optimization for sterically hindered substrates.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydrochromone derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

While comprehensive information about the applications of "3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one" is limited, here's an overview based on available data:

General Information

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic compound in the chromone family, recognized by its fused benzopyran structure. It features a chromone backbone with two methyl groups at the 6 and 7 positions, and an aminomethyl substituent at position 3. Chromones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry because of their ability to interact with various biological targets.

Potential Applications

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead or scaffold for developing new pharmaceutical agents.

- Medicinal Chemistry: Due to its interactions with biological targets, it's useful in studying molecular mechanisms.

Research on Similar Compounds

Studies on the interactions of 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one reveal its capacity to engage with various molecular targets. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, particularly in conditions associated with oxidative stress and inflammation.

Several compounds share structural similarities with 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one:

作用機序

The mechanism of action of 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

Structural Analogues of 4H-Chromen-4-one Derivatives

The following table summarizes key structural and functional differences between 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one and related compounds:

Structural and Electronic Comparisons

Core Scaffold Differences: Chromenone vs. Chalcone: The chromenone core (benzopyran-4-one) in the target compound enables planar π-π stacking, whereas chalcones (e.g., ) feature a prop-2-en-1-one backbone with greater conformational flexibility. The rigidity of chromenones may enhance binding specificity in biological targets . Substituent Positions: Methyl groups at positions 6 and 7 in the target compound increase steric bulk and lipophilicity compared to hydroxylated analogs (e.g., 6,7-dihydroxy derivatives in ), which prioritize hydrogen bonding and solubility .

Functional Group Impact: Amino vs. Hydroxy Phenyl Groups: The 4-aminophenyl group in the target compound provides a basic nitrogen for hydrogen bonding and electrostatic interactions, as seen in chalcone derivatives with antimalarial activity . In contrast, 4-hydroxyphenyl analogs () rely on acidic hydroxyl groups for polar interactions. Methyl vs. Hydroxyl Groups: Methyl substituents (C6, C7) enhance membrane permeability but reduce solubility compared to hydroxylated chromenones, which may favor aqueous environments .

生物活性

The compound 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structure of this compound includes a chromone backbone substituted with an amino group and two methyl groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that various flavonoids and their derivatives exhibit significant antibacterial properties. The antibacterial activity of this compound was evaluated against several bacterial strains. The results showed that the compound's activity is influenced by the presence of hydroxyl groups and other substituents on the chromone structure.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.39 µg/mL |

| This compound | Escherichia coli | 6.25 µg/mL |

These findings indicate that modifications to the chromone structure can enhance antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated selective cytotoxicity towards multi-drug resistant cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MV4-11 (acute myeloid leukemia) | 1.13 - 3.21 |

| MCF-7 (breast carcinoma) | 3.18 - 4.28 |

The mechanism of action appears to involve apoptosis induction and interference with cell cycle progression .

Enzyme Inhibition

Inhibition of acetylcholinesterase (AChE) is another important biological activity associated with this compound. A series of derivatives were synthesized to evaluate their AChE inhibitory activity. Among these, some derivatives displayed potent inhibition with IC50 values comparable to known inhibitors.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 0.091 ± 0.011 |

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:

- Study on Antibacterial Properties : A recent study synthesized various chromone derivatives and assessed their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions significantly enhanced the antibacterial effects .

- Anticancer Research : Another study investigated the anticancer effects of chromone derivatives in vitro and in vivo using mouse models. The findings showed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : Research on AChE inhibitors highlighted the potential of chromone derivatives to improve cognitive function in animal models of Alzheimer's disease, demonstrating their dual role as neuroprotective agents and enzyme inhibitors .

Q & A

Q. What are the common synthetic routes for 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between 2-hydroxy-4,5-dimethylacetophenone and a substituted benzaldehyde derivative, followed by cyclization. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve cyclization efficiency .

- Catalyst use : Acidic (e.g., H₂SO₄) or basic (e.g., piperidine) catalysts yield varying regioselectivity; electrochemical methods enable C(sp³)-H activation for functionalization .

- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., over-oxidation of the aminophenyl group) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological validation includes:

- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6/C7) and HRMS for molecular ion verification .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) identifies impurities from incomplete cyclization or oxidation byproducts .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond angles and confirms the chromen-4-one scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chromenone derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:

- Structural variations : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) alter binding affinities. Compare IC₅₀ values across analogs with standardized assays .

- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), and exposure times must be harmonized .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like kinases or DNA topoisomerases, guiding experimental replication .

Q. What methodologies are recommended for analyzing crystallographic data of this compound, especially in cases of twinning or disorder?

For challenging crystallography:

- SHELXL refinement : Use the TWIN/BASF commands to model twinning and PART/SUMP restraints to resolve disordered regions (e.g., methyl group rotation) .

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), critical for distinguishing overlapping electron density .

- Validation tools : Check Rfree values and ADDSYM in PLATON to detect missed symmetry or pseudomerohedral twinning .

Q. How can structure-activity relationships (SARs) be established for 3-(4-aminophenyl) chromenone derivatives?

SAR studies require:

- Systematic substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluoro or 4-methoxy) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., ketone oxygen) and hydrophobic regions (methyl groups) .

- In vitro/in vivo correlation : Pair enzyme inhibition assays (e.g., COX-2) with murine inflammation models to validate therapeutic potential .

Q. What advanced electrochemical methods enable selective functionalization of the chromenone core?

Electrochemical C(sp³)-H activation allows site-specific modifications:

- Solvent tuning : Acetonitrile/water mixtures (4:1) favor C3-functionalization over competing C2 pathways .

- Electrode selection : Graphite anodes minimize over-oxidation of the aminophenyl group .

- Mechanistic studies : Cyclic voltammetry identifies redox potentials, guiding reagent choice (e.g., N-protected anilines for coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。